Diosmetin-d3

Descripción general

Descripción

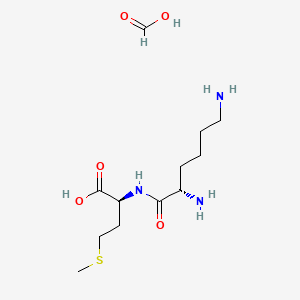

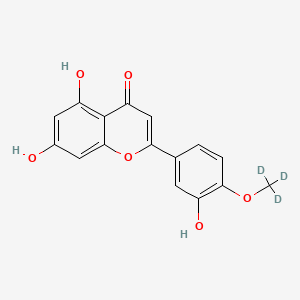

Diosmetin-d3 is an internal standard for the quantification of diosmetin . Diosmetin is a flavonoid found in citrus fruits and has diverse biological activities . It inhibits the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1 . Diosmetin also prevents increases in erythrocyte reactive oxygen species (ROS) and malondialdehyde (MDA) levels .

Synthesis Analysis

This compound can be synthesized using a self-microemulsifying drug delivery system (SMEDDS) to overcome its poor water solubility and permeability . The liquid SMEDDS is prepared using Capmul® MCM C8 EP/NF, Cremophor EL, and PEG 400 as excipients . Then, electrospray technology is used to solidify the liquid SMEDDS and prepare solid SMEDDS for inhibiting crystallization .Molecular Structure Analysis

The molecular formula of this compound is C16 2H3 H9 O6 . The molecular weight is 303.28 . The structure of this compound is amorphous when encapsulated by a matrix .Chemical Reactions Analysis

This compound is converted into Diosmetin-3-O-glucuronide, a major circulating metabolite of diosmetin, in plasma and urine .Physical And Chemical Properties Analysis

This compound is a functional compound with poor water solubility, bad permeability, and crystal form . The particle size of solid SMEDDS (194±5 nm) is much bigger than that of liquid SMEDDS (25±1 nm) .Aplicaciones Científicas De Investigación

Propiedades Antiinflamatorias

La diosmetina, un flavonoide cítrico, ha sido identificada como un agente antiinflamatorio . Puede ralentizar la progresión de la inflamación al inhibir la producción de mediadores inflamatorios mediante la modulación de vías relacionadas, principalmente la vía de señalización del factor nuclear-κB (NF-κB) . En microglía murina N-11 estimulada por productos finales de glicación avanzada (AGE), se ha encontrado que la diosmetina inhibe la producción de NO y TNF-α de forma dependiente de la dosis, lo que podría retrasar potencialmente la progresión de las enfermedades neuroinflamatorias mediadas por AGEs .

Actividad antioxidante

La diosmetina ha sido reconocida por su actividad antioxidante . Los antioxidantes son importantes para la salud general y pueden desempeñar un papel significativo en la prevención de enfermedades crónicas . La actividad antioxidante de la diosmetina y sus formas glicosiladas se ha analizado en modelos celulares y se considera la principal responsable de la actividad antioxidante en matrices o extractos complejos .

Efectos Cardioprotectores

Se ha documentado que la diosmetina tiene actividades cardioprotectoras . Es un aglicón de diosmina, un fármaco con efecto protector sobre los vasos sanguíneos, utilizado en el tratamiento de la insuficiencia venosa .

Propiedades Anticancerígenas

Se ha estudiado la diosmetina por sus propiedades anticancerígenas

Mecanismo De Acción

Target of Action

Diosmetin, the aglycone part of the flavonoid glycoside diosmin, is known to interact with several targets. It has been reported to exhibit anticancer, antimicrobial, antioxidant, estrogenic, and anti-inflammatory activities . It has also been found to act as a weak TrkB receptor agonist . In hepatocellular carcinoma cells, diosmetin has been shown to regulate cell growth by arresting the cell cycle in the G1 phase by decreasing the expression of BCL2, CDK1, and CCND1 .

Mode of Action

Diosmetin interacts with its targets to bring about a variety of effects. For instance, it inhibits cell proliferation and promotes apoptosis through the STAT3/c-Myc signaling pathway in human osteosarcoma cells . It also interferes with the lipid metabolism pathway of hepatocellular carcinoma cells by significantly inhibiting the synthesis of metabolites .

Biochemical Pathways

Diosmetin affects several biochemical pathways. It has been shown to inhibit cell proliferation via cell cycle arrest and interfere with lipid metabolism . It also exerts anti-osteosarcoma effects by suppressing cell proliferation and inducing apoptosis via inhibiting the activation of the STAT3/c-Myc signaling pathway . Furthermore, it has been found to induce apoptosis through inhibition of the Akt/FoxO1 pathway and promote protective autophagy via the MAPK/JNK signaling pathway .

Pharmacokinetics

After oral administration, diosmin is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . The administration of micronized diosmin, in which the particle size is reduced, to healthy volunteers was found to significantly improve the extent of diosmetin intestinal absorption, as shown by the significant increase in its urinary excretion compared to non-micronized diosmin . The volume of distribution of diosmetin is greater than the total blood volume of the rat, and its half-life is long (26–43 h) .

Result of Action

Diosmetin has been shown to have a variety of molecular and cellular effects. It significantly inhibits cell proliferation, induces cell cycle arrest at G2/M phase, and promotes cell apoptosis in both Saos-2 and U2SO cells . It also downregulates the expression of anti-apoptotic protein Bcl-xL while upregulating the levels of pro-apoptotic proteins including cleaved Caspase-3, cleaved-PARP, and Bax .

Action Environment

The action, efficacy, and stability of diosmetin can be influenced by various environmental factors. For instance, diosmetin-3-O-β-d-glucuronide, the major metabolite of diosmin, has been shown to have anti-inflammatory and antioxidant potential using healthy human skin samples kept alive in an organ . Moreover, diosmetin has been found to significantly decrease the mean arterial pressure (MAP), and the effects of diosmetin on the MAP and heart rate were more pronounced in hypertensive rats .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Diosmetin-d3, like its parent compound Diosmetin, is likely to interact with various enzymes, proteins, and other biomolecules. For instance, Diosmetin has been shown to interact with xanthine oxidase (XOD), a key enzyme catalyzing xanthine to uric acid . It also inhibits the production of inflammatory mediators through modulating related pathways, predominantly the nuclear factor-κB (NF-κB) signaling pathway .

Cellular Effects

This compound may have similar cellular effects to Diosmetin. Diosmetin has been shown to inhibit cell proliferation and induce apoptosis in human osteosarcoma cells . It downregulates the expression of anti-apoptotic protein Bcl-xL while upregulating the levels of pro-apoptotic proteins including cleaved Caspase-3, cleaved-PARP, and Bax . It also interferes with the lipid metabolism pathway of hepatocellular carcinoma cells .

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of Diosmetin. Diosmetin has been shown to inhibit cell proliferation via cell cycle arrest and interfere with lipid metabolism . It also exerts anti-osteosarcoma effects by suppressing cell proliferation and inducing apoptosis via inhibiting the activation of STAT3/c-Myc signaling pathway .

Dosage Effects in Animal Models

Diosmetin has been shown to exhibit antitumor effects on hepatocellular carcinoma cells by inhibiting cell proliferation via cell cycle arrest and interfering with lipid metabolism .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Diosmetin. Diosmetin has been shown to interfere with the lipid metabolism pathway of hepatocellular carcinoma cells by significantly inhibiting the synthesis of metabolites, such as acetic acid, decanoic acid, glycerol, and L-proline .

Transport and Distribution

After oral administration, Diosmetin is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . This compound is likely to follow a similar transport and distribution pattern.

Propiedades

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNGWHIJMBWFHU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675866 | |

| Record name | 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189728-54-8 | |

| Record name | 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

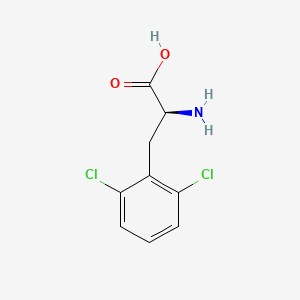

![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)